2-Acetamidoprop-2-enamide
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Overview
Description
2-Acetamidoprop-2-enamide is an organic compound with the molecular formula C5H8N2O2 It is a derivative of acrylamide, featuring an acetamido group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidoprop-2-enamide can be achieved through several methods. One notable method involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . Another approach involves the Fe-assisted regioselective oxidative desaturation of amides, providing an efficient route to enamides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamidoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Acetamidoprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 2-acetamidoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various nucleophilic addition reactions. Its effects are mediated through the formation of covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
N-Benzyl-2-acetamidoprop-2-enamide:
2-Acetamido-N-benzylacrylamide: Another derivative with a benzyl group, used in similar research and industrial applications.
Uniqueness: 2-Acetamidoprop-2-enamide is unique due to its specific structure, which allows for distinct reactivity and interactions compared to its analogs. Its acetamido group provides unique chemical properties that can be exploited in various synthetic and research applications.
Properties
CAS No. |
89181-51-1 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-acetamidoprop-2-enamide |
InChI |
InChI=1S/C5H8N2O2/c1-3(5(6)9)7-4(2)8/h1H2,2H3,(H2,6,9)(H,7,8) |
InChI Key |
AWHYDQPCWDOQOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C(=O)N |
Origin of Product |
United States |
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